BK Channel Activation: 11,12-DHET Exhibits Greater Efficacy Than Its Epoxide Precursor 11,12-EET, with All Four Regioisomers Equipotent
In inside-out patch clamp recordings from rat small coronary arterial myocytes, 11,12-DHET activated large-conductance Ca²⁺-activated K⁺ (BK) channels with an EC₅₀ of 1.87 ± 0.57 nM (n = 5) [1]. The three other regioisomers—5,6-DHET, 8,9-DHET, and 14,15-DHET—were equipotent with 11,12-DHET in activating BK channels, while the immediate precursor 11,12-EET showed an EC₅₀ of 2.48 ± 0.81 nM (n = 6) with markedly lower efficacy (maximal channel open probability, Po) [1]. At 50 nM, 11,12-DHET shifted the voltage at which channel open probability was half-maximal (V₁/₂) from a baseline of 115.6 ± 6.5 mV to 60.0 ± 8.4 mV, and reduced the Ca²⁺ EC₅₀ for BK channel activation from 1.02 ± 0.07 μM to 0.42 ± 0.11 μM [1]. Arachidonic acid did not significantly affect BK channel activity under identical conditions, underscoring the specific requirement for the diol moiety [1].
| Evidence Dimension | BK channel activation potency (EC₅₀) and maximal efficacy |
|---|---|
| Target Compound Data | EC₅₀ = 1.87 ± 0.57 nM; V₁/₂ shift from 115.6 ± 6.5 mV to 60.0 ± 8.4 mV at 50 nM; Ca²⁺ EC₅₀ reduced from 1.02 ± 0.07 μM to 0.42 ± 0.11 μM |
| Comparator Or Baseline | 11,12-EET: EC₅₀ = 2.48 ± 0.81 nM with lower maximal Po; 5,6-/8,9-/14,15-DHET: equipotent EC₅₀; Arachidonic acid: no significant effect |
| Quantified Difference | 11,12-DHET vs 11,12-EET: 1.3-fold lower EC₅₀ and substantially greater maximal efficacy; 11,12-DHET vs AA: qualitatively distinct (active vs inactive) |
| Conditions | Inside-out patch clamp; rat small coronary artery smooth muscle cells (150–300 μm diameter); 200 nM or 1 μM free Ca²⁺; membrane potential +60 mV |
Why This Matters
For investigators studying endothelium-derived hyperpolarizing factor (EDHF) mechanisms or screening BK channel modulators, 11,12-DHET provides superior maximal channel activation compared to its epoxide precursor despite similar potency, making it the preferred tool for experiments requiring robust BK channel opening.
- [1] Lu T, Katakam PVG, VanRollins M, Weintraub NL, Spector AA, Lee HC. Dihydroxyeicosatrienoic acids are potent activators of Ca²⁺-activated K⁺ channels in isolated rat coronary arterial myocytes. J Physiol. 2001;534(3):651-667. doi:10.1111/j.1469-7793.2001.t01-1-00651.x View Source
